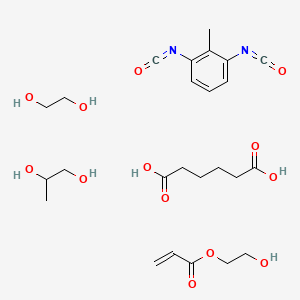

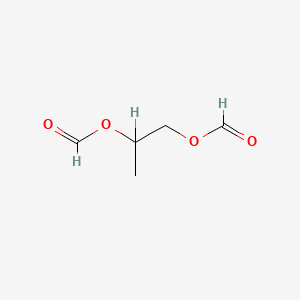

1,3-diisocyanato-2-methylbenzene;ethane-1,2-diol;hexanedioic acid;2-hydroxyethyl prop-2-enoate;propane-1,2-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1,3-diisocyanato-2-methylbenzene;ethane-1,2-diol;hexanedioic acid;2-hydroxyethyl prop-2-enoate;propane-1,2-diol” is a complex mixture of several distinct chemical entities, each with unique properties and applications. This compound is a combination of aromatic isocyanates, diols, dicarboxylic acids, acrylates, and glycols, making it a versatile material in various fields of chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-diisocyanato-2-methylbenzene: This compound is synthesized by the phosgenation of 2,6-diaminotoluene.

Ethane-1,2-diol:

Hexanedioic acid:

2-hydroxyethyl prop-2-enoate:

Propane-1,2-diol:

Industrial Production Methods

1,3-diisocyanato-2-methylbenzene: Industrial production involves large-scale phosgenation processes with stringent safety measures due to the toxic nature of phosgene.

Ethane-1,2-diol: Produced in large quantities for use in antifreeze and polyester manufacturing.

Hexanedioic acid: Industrially produced via the oxidation of cyclohexane in the presence of air and nitric acid.

2-hydroxyethyl prop-2-enoate: Manufactured through continuous esterification processes in the presence of acid catalysts.

Propane-1,2-diol: Produced on a large scale using propylene oxide and water under controlled conditions.

Análisis De Reacciones Químicas

Types of Reactions

1,3-diisocyanato-2-methylbenzene: Undergoes addition reactions with alcohols and amines to form urethanes and ureas.

Ethane-1,2-diol: Participates in oxidation reactions to form oxalic acid and glycolic acid.

Hexanedioic acid: Undergoes esterification reactions to form esters used in polymer production.

2-hydroxyethyl prop-2-enoate: Polymerizes in the presence of radical initiators to form polyacrylates.

Propane-1,2-diol: Oxidized to lactic acid and pyruvic acid under specific conditions.

Common Reagents and Conditions

1,3-diisocyanato-2-methylbenzene: Reacts with alcohols and amines under mild conditions.

Ethane-1,2-diol: Oxidized using potassium permanganate or nitric acid.

Hexanedioic acid: Esterified using alcohols in the presence of acid catalysts.

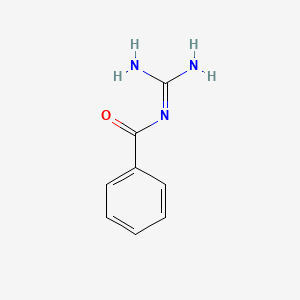

2-hydroxyethyl prop-2-enoate: Polymerized using radical initiators like benzoyl peroxide.

Propane-1,2-diol: Oxidized using periodic acid or manganese dioxide.

Major Products

1,3-diisocyanato-2-methylbenzene: Urethanes and ureas.

Ethane-1,2-diol: Oxalic acid, glycolic acid.

Hexanedioic acid: Nylon, esters.

2-hydroxyethyl prop-2-enoate: Polyacrylates.

Propane-1,2-diol: Lactic acid, pyruvic acid.

Aplicaciones Científicas De Investigación

1,3-diisocyanato-2-methylbenzene: Used in the production of polyurethanes for foams, coatings, and adhesives.

Ethane-1,2-diol: Utilized as a coolant and antifreeze, and in the production of polyester fibers.

Hexanedioic acid: Key component in the manufacture of nylon-6,6 and as a plasticizer.

2-hydroxyethyl prop-2-enoate: Employed in the synthesis of hydrogels, adhesives, and coatings.

Propane-1,2-diol: Used as a solvent, in pharmaceuticals, and as a humectant in cosmetics.

Mecanismo De Acción

1,3-diisocyanato-2-methylbenzene: Reacts with nucleophiles like alcohols and amines to form stable urethane and urea linkages.

Ethane-1,2-diol: Acts as a nucleophile in various organic reactions, forming esters and ethers.

Hexanedioic acid: Undergoes condensation reactions to form polyamides and polyesters.

2-hydroxyethyl prop-2-enoate: Polymerizes through radical mechanisms to form crosslinked networks.

Propane-1,2-diol: Undergoes oxidation to form various organic acids.

Comparación Con Compuestos Similares

1,3-diisocyanato-2-methylbenzene: Compared to other diisocyanates like toluene diisocyanate, it offers different reactivity and mechanical properties in polyurethanes.

Ethane-1,2-diol: Similar to propylene glycol but with different physical properties and toxicity.

Hexanedioic acid: Compared to other dicarboxylic acids like succinic acid, it provides higher melting points and different polymer properties.

2-hydroxyethyl prop-2-enoate: Compared to methyl methacrylate, it offers different hydrophilicity and polymerization characteristics.

Propane-1,2-diol: Similar to ethylene glycol but with different applications and safety profiles.

Propiedades

Número CAS |

69011-31-0 |

|---|---|

Fórmula molecular |

C25H38N2O13 |

Peso molecular |

574.6 g/mol |

Nombre IUPAC |

1,3-diisocyanato-2-methylbenzene;ethane-1,2-diol;hexanedioic acid;2-hydroxyethyl prop-2-enoate;propane-1,2-diol |

InChI |

InChI=1S/C9H6N2O2.C6H10O4.C5H8O3.C3H8O2.C2H6O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;7-5(8)3-1-2-4-6(9)10;1-2-5(7)8-4-3-6;1-3(5)2-4;3-1-2-4/h2-4H,1H3;1-4H2,(H,7,8)(H,9,10);2,6H,1,3-4H2;3-5H,2H2,1H3;3-4H,1-2H2 |

Clave InChI |

UNPLUXUTAIUKEA-UHFFFAOYSA-N |

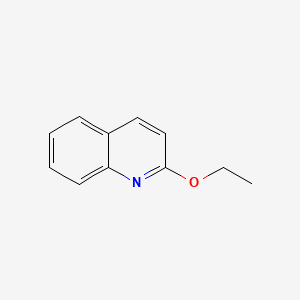

SMILES |

CC1=C(C=CC=C1N=C=O)N=C=O.CC(CO)O.C=CC(=O)OCCO.C(CCC(=O)O)CC(=O)O.C(CO)O |

SMILES canónico |

CC1=C(C=CC=C1N=C=O)N=C=O.CC(CO)O.C=CC(=O)OCCO.C(CCC(=O)O)CC(=O)O.C(CO)O |

Key on ui other cas no. |

69011-31-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo-[5,1-B]quinazolin-2-YL)-acetic acid](/img/structure/B1605115.png)